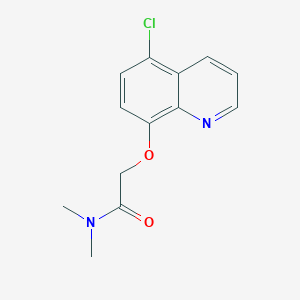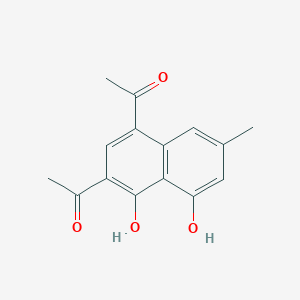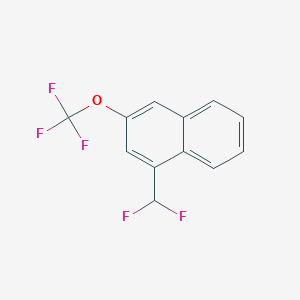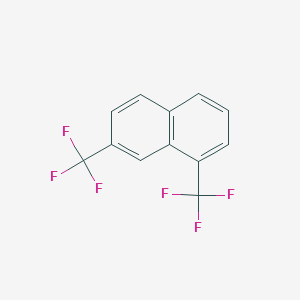
1,7-Bis(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 1 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Bis(trifluoromethyl)naphthalene can be synthesized through radical trifluoromethylation of naphthalene derivatives. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction typically proceeds via the formation of trifluoromethyl radicals, which then add to the naphthalene ring at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Photoredox catalysis using visible light has also been explored as a green and sustainable method for trifluoromethylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under acidic conditions to introduce additional substituents onto the naphthalene ring.
Major Products Formed
Substituted Naphthalenes: Depending on the reagents used, various substituted naphthalenes can be formed, which may have different functional groups attached to the naphthalene core.
Oxidized Derivatives: Oxidation reactions can yield products such as naphthoquinones, which have applications in organic synthesis and materials science.
Applications De Recherche Scientifique
1,7-Bis(trifluoromethyl)naphthalene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,7-Bis(trifluoromethyl)naphthalene is primarily related to the electronic effects of the trifluoromethyl groups. These groups are highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, the trifluoromethyl groups can enhance the binding affinity of the compound to specific molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Bis(trifluoromethyl)naphthalene: Similar to 1,7-Bis(trifluoromethyl)naphthalene, but with trifluoromethyl groups at the 1 and 8 positions.
1,4-Bis(trifluoromethyl)benzene: A benzene derivative with two trifluoromethyl groups.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring, which can influence its electronic properties and reactivity. This unique structure makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C12H6F6 |
|---|---|
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
1,7-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-4-7-2-1-3-10(9(7)6-8)12(16,17)18/h1-6H |
Clé InChI |
UADFPDPVGMYWEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


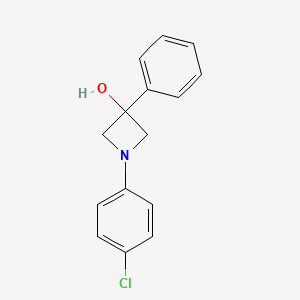
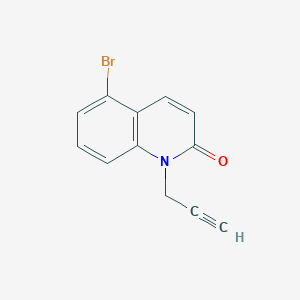
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)


![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
